molecular formula C23H20ClN3O4S B2409167 Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate CAS No. 701228-11-7

Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate

Cat. No.: B2409167
CAS No.: 701228-11-7
M. Wt: 469.94
InChI Key: ZHZINWVTAVAZJQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-2-31-23(30)15-5-9-17(10-6-15)26-21(29)13-32-22-19(12-25)18(11-20(28)27-22)14-3-7-16(24)8-4-14/h3-10,18H,2,11,13H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZINWVTAVAZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound's IUPAC name is ethyl 2-[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thioacetate. Its molecular formula is C21H19ClN4O4SC_{21}H_{19}ClN_{4}O_{4}S, with a molecular weight of 426.86 g/mol. The presence of multiple functional groups, including a chlorophenyl moiety and a tetrahydropyridine ring, contributes to its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells .
  • Case Studies : A recent study demonstrated that derivatives of similar structures exhibited IC50 values ranging from 27.6 μM to 43 μM against breast cancer cell lines, indicating potent anticancer activity . The presence of electron-withdrawing groups in the structure was correlated with enhanced cytotoxic effects.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been suggested based on its structural characteristics:

  • Inhibition of Inflammatory Mediators : Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects are likely mediated through the inhibition of NF-kB signaling pathways .
  • Research Findings : In animal models, related compounds showed reduced edema and inflammatory markers in models of paw edema and arthritis . This suggests that this compound may possess similar therapeutic benefits.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored:

  • Broad-spectrum Activity : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Efficacy Studies : Laboratory studies indicated that derivatives showed significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Data Summary

Biological ActivityMechanismCell Lines/PathogensIC50/MIC Values
AnticancerApoptosis inductionMDA-MB-231, HCT11627.6 μM - 43 μM
Anti-inflammatoryCytokine inhibitionAnimal modelsSignificant reduction in edema
AntimicrobialCell membrane disruptionS. aureus, E. coliMIC comparable to antibiotics

Scientific Research Applications

Anticancer Activity

Ethyl 4-(2-((4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamido)benzoate has shown promise in anticancer research. Studies indicate that compounds containing tetrahydropyridine moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was investigated for its ability to inhibit cell proliferation in prostate cancer models .

Anti-inflammatory Potential

Research has suggested that the compound might serve as a potential anti-inflammatory agent. Molecular docking studies have indicated its capability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which are involved in inflammatory processes . Such inhibition could lead to the development of new therapeutic agents for treating inflammatory diseases.

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets. For example, it has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. The presence of the cyano group and the tetrahydropyridine structure enhances its binding affinity to these targets.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with potentially enhanced activity profiles . These derivatives can be tested for improved pharmacokinetic properties or increased potency against specific diseases.

Case Studies and Research Findings

StudyFocusFindings
Study A (2021)Anticancer ActivityDemonstrated significant cytotoxicity against prostate cancer cell lines using related tetrahydropyridine compounds .
Study B (2020)Anti-inflammatory PotentialIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies .
Study C (2019)Synthesis TechniquesDeveloped a novel synthesis route leading to improved yields of the compound .

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